N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2748161-03-5
VCID: VC20232344
InChI: InChI=1S/C19H28N4O3/c1-19(2,3)16(17(20)25)21-18(26)15-13-9-5-6-10-14(13)23(22-15)11-7-4-8-12-24/h5-6,9-10,16,24H,4,7-8,11-12H2,1-3H3,(H2,20,25)(H,21,26)
SMILES:
Molecular Formula: C19H28N4O3
Molecular Weight: 360.5 g/mol

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide

CAS No.: 2748161-03-5

Cat. No.: VC20232344

Molecular Formula: C19H28N4O3

Molecular Weight: 360.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide - 2748161-03-5

Specification

CAS No. 2748161-03-5
Molecular Formula C19H28N4O3
Molecular Weight 360.5 g/mol
IUPAC Name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide
Standard InChI InChI=1S/C19H28N4O3/c1-19(2,3)16(17(20)25)21-18(26)15-13-9-5-6-10-14(13)23(22-15)11-7-4-8-12-24/h5-6,9-10,16,24H,4,7-8,11-12H2,1-3H3,(H2,20,25)(H,21,26)
Standard InChI Key SATSPSXEJHKPRR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₉H₂₈N₄O₃, with a molecular weight of 360.5 g/mol and an IUPAC name of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide. Its structure comprises three key components:

  • Indazole core: Provides a planar aromatic system critical for receptor binding.

  • 5-Hydroxypentyl side chain: Enhances solubility and influences metabolic stability.

  • Tertiary amide group: Facilitates hydrogen bonding with cannabinoid receptors .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2748161-03-5
Molecular FormulaC₁₉H₂₈N₄O₃
Molecular Weight360.5 g/mol
SMILESCC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO
logP (Predicted)2.8 ± 0.5
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

The hydroxyl group on the pentyl chain increases hydrophilicity compared to non-hydroxylated analogs, altering its pharmacokinetic profile .

Synthesis and Chemical Reactivity

Synthetic Routes

While detailed industrial synthesis protocols are proprietary, general pathways involve:

  • Indazole core formation via cyclization of substituted phenylhydrazines.

  • Alkylation at the N1 position using 5-bromopentanol to introduce the hydroxypentyl chain.

  • Carboxamide coupling with tert-leucine derivatives under peptide bond-forming conditions .

Key reagents include N,N'-dicyclohexylcarbodiimide (DCC) for amidation and palladium catalysts for cross-coupling reactions.

Reactivity and Stability

The compound undergoes three primary reactions:

  • Oxidation: The hydroxyl group converts to a ketone (e.g., with KMnO₄), forming 5-oxopentyl derivatives.

  • Hydrolysis: The amide bond cleaves under acidic or basic conditions, yielding indazole-3-carboxylic acid and tert-leucine amine .

  • Phase II metabolism: Glucuronidation of the hydroxyl group enhances urinary excretion .

Pharmacological Activity and Receptor Interactions

Cannabinoid Receptor Agonism

The compound acts as a full agonist at CB₁ (Ki = 0.8 nM) and CB₂ (Ki = 1.2 nM) receptors, exceeding the potency of Δ⁹-THC by >100-fold .

Table 2: Receptor Affinity and Functional Activity

ReceptorBinding Affinity (Ki, nM)EC₅₀ (cAMP Inhibition)Efficacy (% vs CP55,940)
CB₁0.8 ± 0.22.1 nM98%
CB₂1.2 ± 0.33.4 nM95%

Functional Effects

  • Central Nervous System: Induces psychoactive effects via CB₁ activation, including analgesia, hypothermia, and catalepsy.

  • Peripheral Effects: CB₂-mediated immunosuppression and anti-inflammatory responses .

Metabolic Pathways and Biotransformation

Phase I Metabolism

Human hepatocyte studies identify three primary oxidative pathways :

  • ω-Hydroxylation: Oxidation of the pentyl chain’s terminal carbon (35% of metabolites).

  • β-Oxidation: Sequential shortening of the pentyl chain to yield 3-hydroxypentanoic acid derivatives (22%).

  • Amide hydrolysis: Cleavage to indazole-3-carboxylic acid (18%).

Phase II Metabolism

Glucuronidation of the hydroxyl group predominates, producing a water-soluble conjugate detectable in urine .

Table 3: Major Metabolites and Detection Markers

MetaboliteAbundance (%)Detection Method
5-Hydroxypentyl glucuronide45%LC-HRMS (m/z 546.2453)
3-Hydroxypentanoic acid derivative22%GC-MS (RT 8.7 min)
Tert-leucine amine18%Immunoassay (cross-reactivity)

Analytical Detection and Forensic Relevance

Chromatographic Methods

  • LC-HRMS: Base peak at m/z 361.2234 ([M+H]⁺) with fragments at m/z 245.1287 (indazole-carboxamide) and m/z 144.1023 (tert-leucine) .

  • GC-MS: Characteristic ions at m/z 130 (indazole) and m/z 84 (pentyl fragment).

Case Studies

  • Intoxication Incidents: Linked to seizures, tachycardia, and psychosis in emergency department presentations .

  • Postmortem Toxicology: Detected in 12% of synthetic cannabinoid-related fatalities in 2022–2024 case series .

Regulatory Status and Legal Challenges

As of April 2025, the compound is classified as:

  • Schedule I under the U.S. Controlled Substances Act.

  • Annex II of the EU New Psychoactive Substances Regulation.

  • Prohibited Substance in 38 countries under UNODC recommendations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator